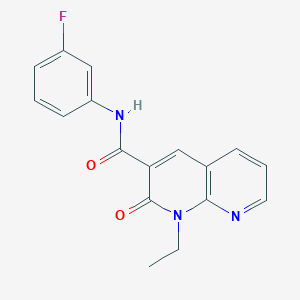

1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

This compound features a 1,8-naphthyridine core with a 2-oxo-1,2-dihydro moiety, an ethyl group at position 1, and a 3-fluorophenyl carboxamide at position 3. Its molecular formula is C₁₇H₁₄FN₃O₂, with a molecular weight of 311.3 g/mol.

Properties

IUPAC Name |

1-ethyl-N-(3-fluorophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2/c1-2-21-15-11(5-4-8-19-15)9-14(17(21)23)16(22)20-13-7-3-6-12(18)10-13/h3-10H,2H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAKCCGZQFDTLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and ethyl acetoacetate under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the naphthyridine intermediate with 3-fluoroaniline in the presence of a suitable base such as potassium carbonate.

Ethylation: The final step involves the ethylation of the nitrogen atom in the naphthyridine ring. This can be achieved using ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthyridine oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced naphthyridine derivatives.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

Oxidation: Naphthyridine oxides.

Reduction: Reduced naphthyridine derivatives.

Substitution: Substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 1,8-naphthyridine scaffold is highly modular, with substitutions at R1 (position 1) and R2 (carboxamide) critically influencing activity and physicochemical properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formulas.

Key Observations:

- R1 Substituents: Ethyl (Target): Smaller alkyl groups may enhance metabolic stability compared to bulkier benzyloxy (19a) or chloropentyl (FG160a) groups . Fluorobutyl ([18F]LU14): Optimized for PET imaging with a fluorine-18 radiolabel .

- R2 Substituents: 3-Fluorophenyl (Target): Fluorine’s electron-withdrawing effects may enhance binding affinity to target proteins. Chloro-fluorobenzyl (19a): Halogenated aromatic groups are common in HIV integrase inhibitors for improved potency . Methylcyclohexyl (FG160a, [18F]LU14): Aliphatic substituents favor cannabinoid receptor binding .

Physicochemical Properties

- Solubility: Hydroxy or amino groups (e.g., 6u, OZ1) improve aqueous solubility, whereas ethyl or benzyloxy groups (Target, 19a) may increase lipophilicity .

Biological Activity

1-Ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine class, recognized for its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound, including an ethyl group, a fluorophenyl moiety, and a carboxamide functional group, contribute to its reactivity and biological properties.

- Molecular Formula : C16H16FN3O2

- Molecular Weight : Approximately 299.32 g/mol

- Structure : The compound features a naphthyridine scaffold which is known for its presence in various bioactive molecules.

Biological Activities

Research indicates that compounds within the naphthyridine class exhibit a range of biological activities. Specifically, this compound has been implicated in several therapeutic areas:

1. Antibacterial Activity

Studies have shown that naphthyridine derivatives demonstrate significant antibacterial properties. For instance, similar compounds have exhibited activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve inhibition of bacterial DNA gyrase or topoisomerase enzymes critical for bacterial replication .

2. Anticancer Activity

Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. The structural characteristics allow for interactions with cellular targets involved in cancer progression. For example, derivatives from the naphthyridine class have shown promise in oncology due to their ability to induce apoptosis in cancer cells .

The biological activity of this compound can be attributed to:

- Electrophilic Substitutions : The naphthyridine ring system can undergo electrophilic substitutions and reductions.

- Nucleophilic Additions : The carbonyl group in the carboxamide can participate in nucleophilic addition reactions, enhancing reactivity towards biological targets .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of naphthyridine derivatives:

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various naphthyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to 1-ethyl-N-(3-fluorophenyl)-2-oxo exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against tested strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 0.5 | Staphylococcus aureus |

| Derivative B | 4 | Escherichia coli |

| 1-Ethyl-N-(3-fluorophenyl)-2-oxo | 8 | Pseudomonas aeruginosa |

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays demonstrated that the compound exhibited cytotoxicity against human breast cancer cell lines (MCF7), with IC50 values around 10 µM. This suggests potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 10 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

Q & A

Q. What are the key considerations in designing a synthetic route for 1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

- Methodological Answer : Synthetic routes for 1,8-naphthyridine derivatives typically involve:

- Core scaffold assembly : Use Friedländer annulation or cyclization reactions to construct the 1,8-naphthyridine core. For example, ionic liquid-catalyzed reactions can improve yield and reduce byproducts .

- Functionalization : Introduce the ethyl group at position 1 via alkylation (e.g., using ethyl bromide) and the 3-fluorophenylamide moiety via coupling reactions (e.g., EDC/HOBt-mediated amidation) .

- Purification : Employ silica gel chromatography (e.g., CombiFlash systems) or recrystallization (e.g., DMSO/water mixtures) to isolate high-purity products .

- Validation : Confirm reaction completion with TLC and intermediate characterization using techniques like ESI-MS .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy : Verify proton environments (e.g., aromatic protons at δ 7.24–8.90 ppm, ethyl group signals at δ 1.2–1.4 ppm) and carbon assignments (e.g., carbonyl carbons at ~165–170 ppm) .

- IR spectroscopy : Identify key functional groups, such as C=O (amide: ~1650 cm⁻¹; keto: ~1685 cm⁻¹) and aromatic C–H (~3100 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight with ESI-MS (e.g., m/z 423.1 [MH+]) and high-resolution MS for exact mass matching .

- Elemental analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 62.28%, N: 9.90%) .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the biological targets of this compound?

- Methodological Answer :

- Target selection : Prioritize proteins with known interactions with 1,8-naphthyridines (e.g., kinases, DNA topoisomerases) based on literature .

- Ligand preparation : Optimize the compound’s 3D structure using software like Schrödinger Maestro, ensuring correct tautomer and protonation states .

- Docking workflow : Use AutoDock Vina or Glide to simulate binding poses. Validate with co-crystallized ligands (e.g., ATP analogs for kinases) .

- Analysis : Calculate binding energies (ΔG) and hydrogen-bond interactions (e.g., between the carboxamide group and active-site residues) .

Q. What strategies are effective in resolving discrepancies in biological activity data across different studies for 1,8-naphthyridine derivatives?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .

- Purity verification : Re-evaluate compound purity using HPLC (>95%) and exclude batch-specific impurities .

- SAR analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups on IC₅₀ values) to identify structural determinants of activity .

- Meta-analysis : Aggregate data from multiple studies (e.g., antitumor activity in Kumar et al. vs. immunomodulatory effects in VL15 derivatives) to identify trends .

Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Salt formation : Explore sodium or hydrochloride salts to enhance aqueous solubility (e.g., sodium carboxylate derivatives in ) .

- Prodrug design : Introduce hydrolyzable groups (e.g., esterification of the carboxamide) for improved membrane permeability .

- Formulation : Use DMSO/PEG400 mixtures for preclinical dosing or nanoemulsions for targeted delivery .

- Pharmacokinetic profiling : Measure logP (e.g., via shake-flask method) and plasma stability to guide structural modifications .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the enzymatic inhibition potency of 1,8-naphthyridine derivatives?

- Methodological Answer :

- Replicate experiments : Repeat assays under identical conditions (e.g., enzyme concentration, incubation time) to isolate variables .

- Structural alignment : Compare X-ray/NMR structures of enzyme-ligand complexes to identify conformational differences (e.g., active-site flexibility) .

- Cross-validate models : Use independent computational tools (e.g., molecular dynamics simulations vs. QSAR) to corroborate inhibition mechanisms .

- Report transparency : Disclose detailed protocols (e.g., buffer pH, co-solvents) to enable direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.